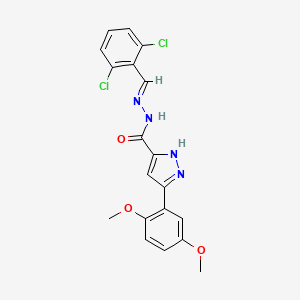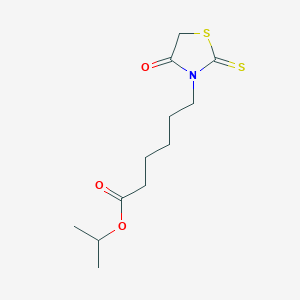![molecular formula C29H22Cl2N2O2 B11688605 (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688605.png)
(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule It features a pyrrol-2-one core with various substituents, including a dichlorophenyl group, a furan ring, and a dimethylamino phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan-2-ylmethylidene intermediate. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde and phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared to other pyrrol-2-one derivatives, such as:
Uniqueness
The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. Its dichlorophenyl and furan groups contribute to its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H22Cl2N2O2 |
|---|---|
分子量 |
501.4 g/mol |
IUPAC名 |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H22Cl2N2O2/c1-32(2)22-9-11-23(12-10-22)33-27(19-6-4-3-5-7-19)18-21(29(33)34)16-24-13-15-28(35-24)20-8-14-25(30)26(31)17-20/h3-18H,1-2H3/b21-16+ |
InChIキー |
HNWGFRNEPKRBRW-LTGZKZEYSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11688522.png)
![2-ethoxy-4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11688529.png)
![(2Z,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688532.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11688547.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11688555.png)



![2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11688575.png)
![methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B11688576.png)
![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)
![5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11688590.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)
